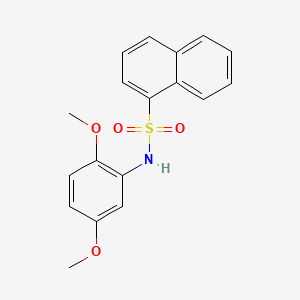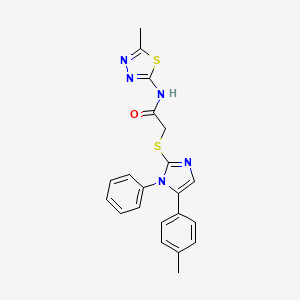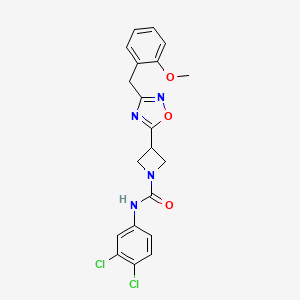![molecular formula C12H11N3O3 B2519343 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid CAS No. 1096875-83-0](/img/structure/B2519343.png)
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid is an organic compound with the molecular formula C12H11N3O3 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a methoxypyrimidinyl group via an amino linkage. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methoxypyrimidine-2-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide (DMF), and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid can be compared with other similar compounds, such as:
4-[(4-Methoxypyridin-2-yl)amino]benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-[(4-Methoxypyrimidin-2-yl)amino]benzonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxy group and a pyrimidine ring, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-[(4-methoxypyrimidin-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-10-6-7-13-12(15-10)14-9-4-2-8(3-5-9)11(16)17/h2-7H,1H3,(H,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUPYRQKVWMFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)
![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2519269.png)

![N-(4-acetylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2519271.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2519272.png)

![4-chloro-N-{2-[3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2519275.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2519277.png)
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2519278.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519281.png)

